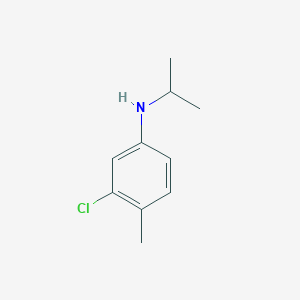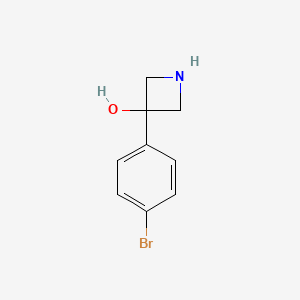
1-Cyclopentyl-3-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C12H13F3O. It is characterized by a benzene ring substituted with a cyclopentyl group and a trifluoromethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-(trifluoromethoxy)benzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to alter the oxidation state of the compound or its substituents.
Common Reagents and Conditions
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the compound’s structure and properties.
Scientific Research Applications
1-Cyclopentyl-3-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The cyclopentyl group can also contribute to the compound’s steric and conformational characteristics, impacting its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopentyl-4-(trifluoromethoxy)benzene
- 1-Cyclopentyl-2-(trifluoromethoxy)benzene
- 1-Cyclopentyl-3-(difluoromethoxy)benzene
Uniqueness
1-Cyclopentyl-3-(trifluoromethoxy)benzene is unique due to the specific positioning of the trifluoromethoxy group on the benzene ring, which can significantly influence its chemical and physical properties
Properties
Molecular Formula |
C12H13F3O |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
1-cyclopentyl-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H13F3O/c13-12(14,15)16-11-7-3-6-10(8-11)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 |
InChI Key |
GIOGXHDXUNJYHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![octahydro-1H-cyclopenta[b]pyridine-1-carbonyl chloride](/img/structure/B13275584.png)
![4-[(3-Methylcyclohexyl)amino]pentan-1-ol](/img/structure/B13275597.png)
![1-[Amino(thiophen-3-YL)methyl]cyclobutan-1-OL](/img/structure/B13275599.png)
![1-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine](/img/structure/B13275600.png)


![6-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13275615.png)


![3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B13275635.png)


![(3-Methylbutyl)[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B13275658.png)
![2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol](/img/structure/B13275665.png)
